molecular formula C13H31N3O2 B14476627 N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine CAS No. 65286-55-7

N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine

Katalognummer: B14476627
CAS-Nummer: 65286-55-7
Molekulargewicht: 261.40 g/mol
InChI-Schlüssel: HDVDXVSXWCMDAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine is a chemical compound with the molecular formula C13H31N3O2. It is known for its unique structure, which includes two oxygen atoms and three nitrogen atoms, making it a versatile compound in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine typically involves the reaction of specific amines and alcohols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound, which is essential for its various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N,N,2,8-Tetramethyl-5,11-dioxa-2,8-diazatridecan-13-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of nitrogen and oxygen atoms, which provides it with distinct chemical properties and reactivity. This makes it particularly valuable in specific chemical and industrial applications .

Eigenschaften

CAS-Nummer

65286-55-7

Molekularformel

C13H31N3O2

Molekulargewicht

261.40 g/mol

IUPAC-Name

2-[2-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]ethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C13H31N3O2/c1-14(2)6-10-17-12-8-16(5)9-13-18-11-7-15(3)4/h6-13H2,1-5H3

InChI-Schlüssel

HDVDXVSXWCMDAI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOCCN(C)CCOCCN(C)C

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.